Cyclobutyl(2,5-difluorophenyl)methanamine
Description
Contextualization within Modern Fluorinated Amine Chemistry Research
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated amines, in particular, are highly sought-after building blocks. The presence of fluorine atoms can profoundly alter the physicochemical properties of a molecule. For instance, the high electronegativity of fluorine can lower the pKa of a nearby amine group, reducing its basicity. wikipedia.org This modulation of basicity is crucial in medicinal chemistry as it can improve a drug candidate's oral bioavailability and metabolic stability by altering its ionization state at physiological pH.
The 2,5-difluoro substitution pattern on the phenyl ring of Cyclobutyl(2,5-difluorophenyl)methanamine is particularly noteworthy. This specific arrangement of fluorine atoms creates a unique electronic environment on the aromatic ring, influencing its interactions with biological targets and its susceptibility to metabolic degradation. Research in fluorinated amine chemistry actively explores how different fluorination patterns can be used to fine-tune these properties, making this compound a valuable subject of study.
Overview of Unique Structural Features Relevant to Synthetic Challenges and Opportunities
The structure of this compound presents both interesting challenges and opportunities from a synthetic standpoint. The cyclobutyl moiety, a four-membered carbocycle, is conformationally constrained and introduces a three-dimensional element to the molecule. This strained ring system is increasingly recognized for its ability to impart favorable properties in drug candidates, such as improved metabolic stability and binding affinity. researchgate.netdoubtnut.comsigmaaldrich.com The synthesis of molecules containing a cyclobutyl group often requires specialized methods to construct or functionalize the strained ring. researchgate.net
The combination of the cyclobutyl group with the difluorinated phenyl ring and the adjacent primary amine creates a chiral center, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of such chiral amines is a significant area of research in organic chemistry, as the biological activity of enantiomers can differ substantially. google.com This presents an opportunity for the development of asymmetric synthetic routes to access enantiomerically pure forms of this compound.
Importance in Contemporary Synthetic Methodologies and Chemical Space Exploration
The exploration of novel chemical space is a critical endeavor in the search for new bioactive compounds. Molecules with unique three-dimensional shapes and electronic properties, like this compound, are valuable tools for probing new areas of this space. nist.gov The combination of a puckered cyclobutyl ring and a difluorinated aromatic system is not a common motif, making this compound and its derivatives attractive for inclusion in screening libraries.
From a synthetic methodology perspective, the preparation of this compound can be approached through several modern techniques. One of the most prominent methods for synthesizing such amines is reductive amination. wikipedia.orgsigmaaldrich.comharvard.edumasterorganicchemistry.com This powerful and versatile reaction involves the condensation of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine.
A plausible synthetic route to this compound is the reductive amination of cyclobutyl(2,5-difluorophenyl)ketone. This ketone precursor can be synthesized via a Grignard reaction between cyclobutylmagnesium bromide and 2,5-difluorobenzonitrile, followed by hydrolysis. The subsequent reductive amination with an ammonia (B1221849) source would yield the target primary amine.
Plausible Synthetic Route via Reductive Amination
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. Grignard Reaction | Cyclobutyl bromide, Magnesium, 2,5-Difluorobenzonitrile | Dry Ether | Cyclobutyl(2,5-difluorophenyl)ketimine intermediate |
| 2. Hydrolysis | Cyclobutyl(2,5-difluorophenyl)ketimine intermediate | Acidic water | Cyclobutyl(2,5-difluorophenyl)ketone |
| 3. Reductive Amination | Cyclobutyl(2,5-difluorophenyl)ketone, Ammonia | Reducing agent (e.g., NaBH3CN) | This compound |
This synthetic approach highlights how the molecule serves as a target for the application and refinement of contemporary synthetic methods. The development of efficient and stereoselective routes to this and related compounds is an active area of academic and industrial research.
Structure
3D Structure
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
cyclobutyl-(2,5-difluorophenyl)methanamine |
InChI |
InChI=1S/C11H13F2N/c12-8-4-5-10(13)9(6-8)11(14)7-2-1-3-7/h4-7,11H,1-3,14H2 |
InChI Key |
ZAUFXXQWRHSAPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=C(C=CC(=C2)F)F)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclobutyl 2,5 Difluorophenyl Methanamine and Its Stereoisomers
Retrosynthetic Analysis and Fundamental Synthetic Challenges
A retrosynthetic approach to Cyclobutyl(2,5-difluorophenyl)methanamine reveals several key disconnections and associated synthetic hurdles. The primary challenge lies in the controlled assembly of the three main structural motifs: the cyclobutane (B1203170) core, the 2,5-difluorophenyl group, and the aminomethyl functionality, all while managing stereochemistry at the chiral center.
Strategies for Geminal Difluorination within Cycloalkane Scaffolds
The introduction of a geminal difluoro group onto a cycloalkane scaffold is a valuable strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. nih.gov Achieving this transformation presents a significant synthetic challenge. Common strategies often involve the fluorination of a corresponding ketone precursor.
One established method for the synthesis of geminal difluorides is the oxidative desulfurization-difluorination of alkyl aryl thioethers. nih.gov This protocol utilizes a combination of an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and a fluoride (B91410) source like pyridine·9HF. nih.gov The reaction is believed to proceed through a fluoro-Pummerer-type rearrangement. nih.gov While effective for various ω-substituted 1,1-difluoroalkanes, the application to a cyclobutane system would require careful optimization to account for the inherent ring strain. nih.gov
Another approach involves the direct fluorination of geminal bisacetamides, which has been demonstrated for the synthesis of 1,1-bis(difluoramino)alkanes. researchgate.net While this method introduces a different functional group, the underlying principle of direct fluorination of a suitable precursor highlights a potential avenue for the synthesis of gem-difluorinated cyclobutanes.
The table below summarizes key aspects of geminal difluorination strategies.
| Strategy | Reagents | Key Features |
| Oxidative Desulfurization-Difluorination | DBH, Pyridine·9HF | Proceeds via a fluoro-Pummerer-type rearrangement. nih.gov |
| Direct Fluorination of Bisacetamides | Fluorinating agents | A direct approach to geminal difluoro-like structures. researchgate.net |
Enantiocontrol and Diastereoselective Synthesis of Chiral Amine Centers
The synthesis of a single enantiomer of this compound requires precise control over the stereochemistry at the chiral center. Several strategies have been developed for the enantioselective and diastereoselective synthesis of chiral amines on cyclobutane scaffolds.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral cyclobutene (B1205218) derivatives, which can serve as precursors to chiral cyclobutanes. dicp.ac.cn For instance, chiral Brønsted acids can catalyze the isomerization of bicyclo[1.1.0]butanes to chiral cyclobutenes with good regio- and enantiocontrol. dicp.ac.cn The resulting chiral cyclobutenes can then be further functionalized while preserving their stereochemical integrity. dicp.ac.cn
Diastereoselective synthesis of N-heterocycle-substituted cyclobutanes has been achieved through the Michael addition of N-nucleophiles onto cyclobutenes. researchgate.netnih.gov This method allows for the efficient formation of aminocyclobutane derivatives with good diastereoselectivity. researchgate.netnih.gov Furthermore, the synthesis of chiral cyclobutane-containing 1,3-amino alcohols and 1,3-diamines has been accomplished in a diastereodivergent manner from a common chiral precursor, offering a versatile approach to stereochemically defined cyclobutane derivatives. dntb.gov.ua
Established Synthetic Routes and Mechanistic Investigations of Related Cyclobutyl-Amine Structures
Multi-Step Approaches via Intermediates (e.g., β-amino alcohol and ketone derivatives)
A common strategy for the synthesis of complex amines involves the use of key intermediates such as β-amino alcohols and ketones. calstate.edugaylordchemical.com
Synthetic routes to β-amino alcohols are of significant interest as these motifs are present in many biologically active compounds. scispace.com One approach involves the photoredox-induced radical relay amination of alkenes, which allows for the regioselective construction of a C-N and a C-O bond. gaylordchemical.com Another method is the enantioselective radical C-H amination of alcohols to access chiral β-amino alcohols. nih.gov These intermediates can then be further manipulated to yield the desired amine.
The synthesis of cyclobutylamine (B51885) derivatives can also proceed through cyclobutyl ketone intermediates. calstate.edu For example, a cyclobutyl ketone can be synthesized and subsequently converted to the corresponding amine through reductive amination. calstate.edu This approach allows for the introduction of the amine functionality at a late stage in the synthesis.
Mannich Reaction-Based Pathways for Cyclobutane Amines
The Mannich reaction is a three-component condensation reaction involving an aldehyde (like formaldehyde), an amine, and a compound with an acidic α-proton (such as a ketone). wikipedia.orglibretexts.orgtestbook.combyjus.com This reaction is a powerful tool for the synthesis of β-amino-carbonyl compounds, known as Mannich bases. wikipedia.orglibretexts.orgtestbook.com
The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and aldehyde. wikipedia.orglibretexts.orgtestbook.com The enol form of the carbonyl compound then acts as a nucleophile, attacking the iminium ion to form the β-amino-carbonyl product. wikipedia.orglibretexts.orgtestbook.com In the context of synthesizing cyclobutane amines, a cyclobutanone (B123998) derivative could serve as the carbonyl component. The resulting Mannich base could then be further modified to yield the target amine. Asymmetric versions of the Mannich reaction, often employing chiral organocatalysts, can provide enantiomerically enriched products. wikipedia.org
The versatility of the Mannich reaction makes it a plausible strategy for the construction of the aminomethyl fragment on the cyclobutane ring in the synthesis of this compound.
Fluorination Methodologies (e.g., using DAST or Deoxo-Fluor)
The introduction of fluorine atoms into organic molecules can dramatically alter their physiological properties. sci-hub.se In the synthesis of this compound, the difluorophenyl moiety is a key structural feature. While this group is often introduced using a pre-fluorinated starting material, late-stage fluorination strategies can also be employed. Reagents such as Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) are widely used for nucleophilic fluorination. thieme-connect.comresearchgate.net
These reagents are effective at converting oxygen-containing functional groups like hydroxyls and carbonyls into their corresponding fluorinated analogues under mild conditions. researchgate.netpharmtech.com For instance, a precursor molecule containing a ketone or aldehyde can be transformed into a gem-difluoro group (CF2) using DAST or Deoxo-Fluor. researchgate.netpharmtech.com Similarly, a hydroxyl group can be replaced with a single fluorine atom. pharmtech.com Deoxo-Fluor is noted for being more thermally stable than DAST, offering a safer alternative for these transformations. sci-hub.se These reagents provide a powerful tool for deoxofluorination, proceeding with high efficiency and selectivity. pharmtech.com
Table 1: Comparison of Common Deoxofluorinating Reagents This table is illustrative and based on general properties reported in the literature.
| Reagent | Chemical Name | Key Features |
|---|---|---|
| DAST | Diethylaminosulfur Trifluoride | Widely used, effective for converting alcohols and carbonyls. researchgate.net |
| Deoxo-Fluor | Bis(2-methoxyethyl)aminosulfur Trifluoride | More thermally stable than DAST, considered a safer alternative. sci-hub.seresearchgate.net |
| Fluolead | 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | Crystalline solid, high thermal stability, can convert COOH to CF3. pharmtech.com |
Catalytic Hydrogenation for Amine Deprotection
Protecting group strategies are fundamental in multi-step organic synthesis. In the context of synthesizing this compound, the primary amine is often masked to prevent unwanted side reactions. A common and "green" method for the deprotection of certain amine-protecting groups is catalytic hydrogenation. acs.org
The N-benzyl (Bn) and N-benzyloxycarbonyl (Cbz) groups are particularly well-suited for this method. acs.orgmasterorganicchemistry.com The deprotection is typically carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere (H2). acs.orgmasterorganicchemistry.com This reaction cleaves the C-N bond of the protecting group, liberating the free amine. masterorganicchemistry.com However, the catalytic activity can sometimes be diminished due to the coordination of the amine product to the palladium catalyst. acs.org To overcome this, additives can be employed. For example, the combined use of niobic acid-on-carbon (Nb2O5/C) with Pd/C has been shown to facilitate the hydrogenative deprotection of N-benzyl groups, often requiring shorter reaction times. acs.org This method is advantageous as the catalysts are heterogeneous and can be easily removed by filtration. acs.org
Asymmetric Hydrogenation of Imines for Chiral Amine Synthesis
The creation of the chiral center at the carbon atom connecting the cyclobutyl and 2,5-difluorophenyl rings is a critical step in producing enantiomerically pure stereoisomers of the target amine. Asymmetric hydrogenation of a prochiral imine precursor is one of the most efficient methods to achieve this. thieme-connect.com This process involves the reduction of the C=N double bond of an imine, guided by a chiral catalyst to produce one enantiomer of the amine in excess. rsc.org
The general strategy involves the condensation of cyclobutyl(2,5-difluorophenyl)methanone with an ammonia (B1221849) source or a protected amine to form the corresponding imine. This imine substrate is then subjected to hydrogenation using a transition-metal catalyst complexed with a chiral ligand.
The success of asymmetric hydrogenation hinges on the choice of the catalyst system, which consists of a transition metal (commonly rhodium, ruthenium, or iridium) and a chiral ligand. nih.gov Axially chiral biaryl diphosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and SEGPHOS (2,2'-bis(diphenylphosphino)-1,1'-bi(cyclopenta-2,4-dien-1-yl))) are renowned for their effectiveness in creating a well-defined chiral environment around the metal center. rsc.orgnih.gov
These ligands coordinate to the metal, and the resulting complex catalyzes the addition of hydrogen to the imine. The steric and electronic properties of the ligand dictate the facial selectivity of the hydride attack on the imine, leading to high enantioselectivity. nih.gov For example, rhodium and iridium complexes with ligands from the BINAP and SEGPHOS families have shown high efficacy in the asymmetric reduction of various unsaturated compounds. rsc.orgnih.gov The choice between Rh, Ir, or Ru and the specific ligand is often substrate-dependent, requiring screening to identify the optimal combination for the cyclobutyl(2,5-difluorophenyl)methanimine substrate. nih.gov
Achieving high enantiomeric excess (ee) requires careful optimization of reaction parameters. nih.gov Key variables that must be systematically investigated include the catalyst precursor, chiral ligand, solvent, temperature, and hydrogen pressure. researchgate.netacs.org The interplay between these factors is complex and crucial for maximizing stereoselectivity. nih.gov
For instance, a screening of different solvents might reveal that a non-polar solvent like toluene (B28343) provides higher 'ee' than a polar one like methanol (B129727) for a specific catalyst system. acs.org Similarly, adjusting the temperature or the pressure of the hydrogen gas can significantly impact both the reaction rate and the enantioselectivity. nih.gov To fulfill the Curtin–Hammett principle for an efficient dynamic kinetic resolution, the reaction conditions must allow for one enantiomer of the substrate to react significantly faster than the other. thieme-connect.com The process of optimization is often documented through tables showing how yield and 'ee' vary with each change, leading to a refined protocol for the specific transformation. nih.govresearchgate.net
Table 2: Illustrative Optimization of Asymmetric Hydrogenation This table presents hypothetical data to illustrate the optimization process for the reaction: Imine → Chiral Amine.
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | H₂ (bar) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | [Rh(COD)Cl]₂ | (R)-BINAP | Toluene | 25 | 20 | 85 | 92 |
| 2 | [Rh(COD)Cl]₂ | (R)-BINAP | CH₂Cl₂ | 25 | 20 | 90 | 85 |
| 3 | [Rh(COD)Cl]₂ | (R)-BINAP | Toluene | 40 | 20 | 95 | 88 |
| 4 | [Ir(COD)Cl]₂ | (R)-SEGPHOS | Toluene | 25 | 20 | 88 | 95 |
C-H Functionalization Logic Applied to Cyclobutane Synthesis
An alternative and highly modern approach to constructing functionalized cyclobutanes involves C-H functionalization logic. acs.orgnih.gov This strategy avoids the traditional, often lengthy, synthesis of highly substituted precursors and instead modifies the C-H bonds of a simpler cyclobutane scaffold directly. acs.org This approach offers a more convergent and potentially more efficient route to complex molecules like this compound. nih.gov The inherent strength and high s-character of C-H bonds in a cyclobutane ring make this a challenging but powerful transformation. nih.gov
A key challenge in C-H functionalization is controlling the regioselectivity—that is, activating a specific C-H bond among many. nih.gov This is often achieved by using a directing group, a functional group covalently attached to the substrate that coordinates to a transition metal catalyst and positions it in close proximity to the targeted C-H bond. acs.orgnih.gov
For the synthesis of a 1,1-disubstituted cyclobutane, a directing group such as a carboxylic acid or a removable auxiliary like an 8-aminoquinoline (B160924) can be used. acs.orgnih.gov For example, one could start with a cyclobutane bearing a directing group (e.g., cyclobutanecarboxylic acid). A palladium-catalyzed C-H arylation reaction with a 2,5-difluorophenyl source would then install the aryl group at a specific position relative to the directing group. acs.orgchemrxiv.org Following the C-H activation step, the directing group can be removed or converted into the desired aminomethyl functionality to complete the synthesis. This method provides access to novel chemical space and can significantly shorten synthetic sequences. nih.govnih.gov
Stereochemical Outcomes in Palladium-Catalyzed C-H Arylation of Cyclobutanes
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct formation of carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. In the context of cyclobutane systems, this methodology allows for the precise introduction of aryl groups. The stereochemical outcome of these reactions is highly dependent on the directing group and the chiral ligand employed.
Recent studies have demonstrated the enantioselective C-H arylation of aminomethyl-cyclobutanes using palladium catalysis. nih.govnih.gov In these reactions, a native tertiary amine functionality within the starting material directs the palladium catalyst to a specific C(sp³)–H bond on the cyclobutane ring. nih.gov The use of a simple N-acetyl amino acid ligand is crucial for controlling the stereoselectivity of the transformation. nih.govchemrxiv.org This ligand not only induces asymmetry in the transition state, leading to high enantiomeric ratios (e.r.), but also promotes the desired γ-C–H activation over other potential reaction pathways. nih.gov
The reaction typically proceeds with the formation of a single diastereomer, highlighting the high degree of stereocontrol achievable. nih.gov For instance, the reaction of an aminomethyl-cyclobutane with an aryl boronic acid in the presence of a palladium catalyst and a chiral N-acetyl amino acid ligand can deliver the arylated product with excellent yield and enantioselectivity. nih.govacs.org Computational studies of the cyclopalladation step have provided insight into the mechanism of enantioselective C-H cleavage, revealing distinct boat-like transition states that minimize steric interactions and favor the formation of one enantiomer over the other. nih.govacs.org
Interactive Table: Optimized Conditions for Pd-Catalyzed C-H Arylation of a Cyclopropane (B1198618) Amine
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(PhCN)₂Cl₂ (10 mol %) | nih.gov |
| Ligand | N-acetyl-tert-(l)-leucine (20 mol %) | nih.gov |
| Reagents | Phenyl boronic acid, Benzoquinone (1.0 equiv) | nih.gov |
| Solvent | DMF | nih.gov |
| Temperature | 40 °C | nih.gov |
| Time | 15 h | nih.gov |
| Yield | 82% | nih.gov |
| Enantiomeric Ratio (e.r.) | >99:1 | nih.gov |
Multi-Component Reactions (e.g., Ugi Reaction) in the Construction of N-Substituted Cyclobutyl Amine Scaffolds
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. The Ugi four-component reaction (U-4CR) is a prominent example, yielding α-acylamino amides from the combination of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org
The Ugi reaction is exceptionally versatile and can be used to generate large libraries of structurally diverse molecules, making it a valuable tool in drug discovery. youtube.comnih.gov For the synthesis of N-substituted cyclobutyl amine scaffolds, a cyclobutane-containing component can be incorporated into the Ugi reaction. For example, using cyclobutanecarboxaldehyde (B128957) as the aldehyde component, or a cyclobutylamine as the amine component, would lead to the formation of a complex product featuring the desired cyclobutyl moiety.
The general mechanism involves the initial formation of an imine from the amine and carbonyl compound. mdpi.com The isocyanide then adds to the imine to form a nitrilium intermediate, which is subsequently trapped by the carboxylate. beilstein-journals.org A final intramolecular Mumm rearrangement yields the stable α-acylamino amide product. mdpi.com The reaction is typically favored in polar protic solvents like methanol or ethanol. beilstein-journals.org By choosing the appropriate starting materials, such as a 2,5-difluorophenyl-containing carboxylic acid or isocyanide, this methodology could be adapted to construct scaffolds closely related to this compound.
Interactive Table: Components of the Ugi Four-Component Reaction (U-4CR)
| Component | Role in Reaction | Potential Cyclobutyl-Containing Example |
|---|---|---|
| Aldehyde or Ketone | Forms the imine with the amine component | Cyclobutanecarboxaldehyde |
| Amine | Forms the imine with the carbonyl component | Cyclobutylamine |
| Carboxylic Acid | Traps the nitrilium intermediate | Benzoic acid |
| Isocyanide | Adds to the imine to form the nitrilium intermediate | tert-Butyl isocyanide |
Emerging Synthetic Strategies and Methodological Advancements for Fluorinated Cyclobutyl Amine Systems
The development of novel synthetic methods is crucial for accessing complex chemical structures like fluorinated cyclobutyl amines. The following sections highlight some of the cutting-edge strategies being explored.
Organometallic Reagent-Based Approaches for Cyclobutane Functionalization
Organometallic reagents are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. Reagents such as organolithium and Grignard reagents act as potent nucleophiles. youtube.com In the synthesis of this compound, an organometallic approach could involve the reaction of a cyclobutyl-containing electrophile with a nucleophilic 2,5-difluorophenyl organometallic species.
For instance, a 2,5-difluorophenyl lithium or Grignard reagent, prepared from the corresponding dihalobenzene, could be added to cyclobutanecarboxaldehyde. This would form the secondary alcohol, cyclobutyl(2,5-difluorophenyl)methanol, which can then be converted to the target amine through methods such as a Mitsunobu reaction or by conversion to a leaving group followed by substitution with an amine source. Alternatively, the addition of the organometallic reagent to a cyclobutyl cyanide would yield a ketone after hydrolysis, which could then undergo reductive amination. Another approach involves the reaction of organometallic nucleophiles with transiently formed cyclic imines to generate α-functionalized amines in a single step. nih.gov
Chemoselective and Regioselective Transformations
Achieving high levels of chemo- and regioselectivity is a central goal in organic synthesis, particularly when dealing with molecules that have multiple reactive sites. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another.
In the context of synthesizing fluorinated cyclobutyl amines, directed C–H functionalization is a prime example of a highly regioselective transformation. acs.org As discussed previously (Section 2.2.3.2), a directing group can guide a transition metal catalyst to a specific C-H bond, enabling its selective functionalization while leaving other C-H bonds untouched. nih.gov This strategy avoids the need for pre-functionalized substrates and lengthy protecting group manipulations. The development of new directing groups and catalytic systems continues to expand the scope and applicability of these selective transformations.
Stereoselective Enzymatic Synthesis Utilizing Imine Reductases for Related Chiral Amines
Biocatalysis has become an indispensable tool for the synthesis of chiral molecules, offering unparalleled stereoselectivity under mild reaction conditions. Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of imines to chiral amines. rsc.org This method is highly attractive for the synthesis of enantiomerically pure amines like the stereoisomers of this compound.
The synthesis would involve the reduction of a prochiral imine, which can be formed in situ from a ketone (cyclobutyl 2,5-difluorophenyl ketone) and an amine source, or from an aldehyde (cyclobutanecarboxaldehyde) and 2,5-difluoroaniline. The choice of IRED is critical, as different enzymes exhibit different substrate specificities and stereopreferences (either (R)- or (S)-selective). rsc.org Researchers have successfully engineered IREDs to enhance their activity, stability, and even to invert their innate stereoselectivity. rsc.org For example, a computationally designed IRED was used to produce (R)-2-(2,5-difluorophenyl)-pyrrolidine, a key chiral intermediate, with excellent enantiomeric excess (>99% ee). rsc.org Furthermore, biocatalytic cascades combining ene-reductases and imine reductases can convert α,β-unsaturated ketones into chiral amines with two stereocenters in high diastereomeric and enantiomeric purity. nih.gov
Interactive Table: Examples of Imine Reductase (IRED) Applications
| Enzyme/Variant | Substrate Type | Product | Key Finding | Reference |
|---|---|---|---|---|
| IRED from Paenibacillus mucilaginosus (PmIR) | 2-aryl-substituted pyrrolines | (R)-2-aryl-pyrrolidines | Native enzyme shows (R)-stereoselectivity. | rsc.org |
| PmIR-Re (mutant) | 2-aryl-substituted pyrrolines | (S)-2-aryl-pyrrolidines | Computational design inverted stereoselectivity to >96% ee. | rsc.org |
| PmIR-6P (mutant) | 2-(2,5-difluorophenyl)-pyrroline | (R)-2-(2,5-difluorophenyl)-pyrrolidine | Increased activity (5-fold) and stability; >99% ee. | rsc.org |
| Ene-reductase/Imine-reductase cascade | α,β-unsaturated ketones | Chiral amines with two stereocenters | Synthesis of all four possible stereoisomers is achievable. | nih.gov |
Radical-Mediated Pathways for Amine and Heterocycle Formation
Radical reactions offer unique pathways for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions often proceed under neutral conditions and can be tolerant of various functional groups. The synthesis of amines and related nitrogen-containing heterocycles can be achieved through radical-mediated pathways. iupac.org
One strategy involves the radical addition to C=N bonds of imines or oxime ethers, followed by a cyclization step to form heterocyclic structures like pyrrolidines and piperidines. iupac.org For the synthesis of an acyclic amine, a potential radical-based approach could involve the addition of a cyclobutyl radical to a 2,5-difluorophenyl-substituted imine derivative. Alternatively, a radical Smiles rearrangement or related radical-polar crossover mechanisms could be envisioned. While the direct application of radical chemistry to the synthesis of this compound is less established than ionic or organometallic methods, the development of new radical-mediated amination and C-H functionalization reactions continues to be an active area of research, promising new and powerful synthetic tools. researchgate.net
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial assessment of the molecular structure. In the ¹H NMR spectrum of Cyclobutyl(2,5-difluorophenyl)methanamine, distinct signals would be expected for the aromatic protons of the 2,5-difluorophenyl group, the methanamine proton, the cyclobutyl protons, and the amine protons. The splitting patterns of the aromatic protons would provide information about their relative positions on the benzene (B151609) ring.
The ¹³C NMR spectrum would show characteristic signals for the carbon atoms in the cyclobutyl ring, the methanamine carbon, and the aromatic carbons. The carbon atoms directly bonded to fluorine would exhibit splitting due to C-F coupling. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments of the cyclobutyl and methanamine carbons.
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between different parts of the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the signals of protons with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal long-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for confirming the connection between the cyclobutylmethanamine (B1581762) moiety and the 2,5-difluorophenyl ring. For instance, correlations between the methanamine proton and the aromatic carbons would be observable.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, which can help in determining the preferred conformation and stereochemistry of the molecule.
Illustrative ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.10 - 6.90 | m | 3H | Aromatic protons |
| 4.15 | t | 1H | Methanamine CH |
| 2.80 | m | 1H | Cyclobutyl CH |
| 2.10 - 1.80 | m | 6H | Cyclobutyl CH₂ |
| 1.75 | s | 2H | Amine NH₂ |
Illustrative ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 158.5 (d, J=240 Hz) | C-F |
| 156.0 (d, J=242 Hz) | C-F |
| 130.2 (dd) | Aromatic C-H |
| 116.8 (dd) | Aromatic C-H |
| 114.5 (dd) | Aromatic C-H |
| 112.3 (t) | Aromatic C-H |
| 55.4 | Methanamine CH |
| 38.1 | Cyclobutyl CH |
| 29.5 | Cyclobutyl CH₂ |
| 18.2 | Cyclobutyl CH₂ |
Note: The data in the tables are illustrative and represent expected values.
Since this compound possesses a stereocenter at the methanamine carbon, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. These agents interact differently with the two enantiomers, leading to the formation of diastereomeric complexes or derivatives that exhibit separate signals in the NMR spectrum. The integration of these distinct signals allows for the quantification of each enantiomer and thus the determination of the enantiomeric excess.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula of the compound. This is a critical step in confirming the identity of a newly synthesized molecule.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides insights into the structure of the molecule. The fragmentation pattern of this compound would likely show characteristic losses of the cyclobutyl group, the amine group, and fragments corresponding to the difluorophenyl moiety.
Illustrative HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z | Formula |
| [M+H]⁺ | 212.1245 | 212.1241 | C₁₁H₁₄F₂N |
Note: The data in the table is illustrative and represents expected values.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and cyclobutyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman is more sensitive to non-polar bonds. Therefore, the C-C bonds of the cyclobutyl ring and the aromatic ring would be expected to show strong signals in the Raman spectrum.
Illustrative FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Medium | N-H stretch (amine) |
| 2950 | Strong | C-H stretch (aliphatic) |
| 1600 | Medium | C=C stretch (aromatic) |
| 1250 | Strong | C-F stretch |
Note: The data in the table is illustrative and represents expected values.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the molecule, including bond lengths, bond angles, and torsional angles.
Crucially, for a chiral compound, X-ray crystallography can be used to determine the absolute stereochemistry of a single enantiomer, provided a suitable crystal is obtained. This technique provides unambiguous proof of the R or S configuration at the stereocenter. Furthermore, it reveals the conformation of the molecule in the solid state.
Chromatographic Methods for Purity and Stereoisomeric Purity Analysis (e.g., Chiral High-Performance Liquid Chromatography - HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components of a mixture. For this compound, reversed-phase HPLC can be used to assess its chemical purity by separating it from any impurities or starting materials.
To determine the stereoisomeric purity, or enantiomeric excess, chiral HPLC is employed. researchgate.netijbr.com.pk This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.netijbr.com.pk By comparing the retention times and peak areas of the enantiomers with those of a racemic standard, the enantiomeric excess of a sample can be accurately determined. researchgate.net The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation. researchgate.net
Illustrative Chiral HPLC Data for this compound
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-enantiomer | 8.5 | 99.5 |
| (S)-enantiomer | 10.2 | 0.5 |
Note: The data in the table is illustrative and represents expected values.
Theoretical and Computational Chemistry Approaches to Cyclobutyl 2,5 Difluorophenyl Methanamine Systems
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
While specific Density Functional Theory (DFT) studies focusing exclusively on the reaction mechanisms for the synthesis of Cyclobutyl(2,5-difluorophenyl)methanamine are not extensively documented in the reviewed literature, DFT remains a cornerstone for such investigations in organic chemistry. acs.orgchemrxiv.org DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrxiv.org It is widely applied to study reaction mechanisms, predict thermodynamic favorability, and determine the kinetic viability of different reaction pathways. acs.org For the synthesis of a primary amine like this compound, which could be formed through routes like reductive amination of a corresponding ketone, DFT would be invaluable for mapping the potential energy surface of the reaction. nih.govlibretexts.org
The elucidation of a reaction pathway involves identifying the transition states that connect reactants, intermediates, and products. Transition state analysis is critical for understanding the stereochemical outcome of a reaction. researchgate.netacs.org In the context of synthesizing a chiral amine, computational investigation can rationalize the high stereoselectivity by modeling the transition state structures. acs.orgnih.gov For instance, in related amine syntheses, a cyclic half-chair transition state has been computationally supported to explain high selectivity. nih.gov
DFT calculations are employed to locate the geometry of transition states and calculate their energies. The energy barrier (activation energy) determined from the difference in energy between the reactants and the transition state dictates the reaction rate. rsc.org By comparing the activation energies for pathways leading to different stereoisomers, the preferred reaction pathway and the resulting stereoselectivity can be predicted. For a reaction like the formation of this compound, DFT would be used to model the transition state of the key bond-forming step, such as the hydride transfer to an imine intermediate, to understand why one enantiomer is formed preferentially over the other. nih.govrsc.org
Solvent plays a crucial role in chemical reactions, influencing reaction rates and equilibria, often by orders of magnitude. ucsb.edu Computational models can account for solvent effects through two main approaches: explicit and implicit solvent models. ucsb.edu
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute. This method can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally expensive. ucsb.edu
Implicit Solvent Models (Continuum Models): Here, the solvent is treated as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this medium, and the model calculates the average effect of the solvent on the solute. This approach is less computationally demanding and is effective for capturing the bulk electrostatic effects of the solvent. ucsb.edu
For a reaction leading to this compound, modeling solvent effects would be crucial for obtaining results that are in quantitative agreement with experimental observations. ucsb.edu The choice of solvent can significantly impact the stability of charged intermediates and transition states, thereby altering the reaction's energetic profile and dynamics. ucsb.edunih.gov Molecular dynamics simulations can further be used to study the explicit movement of solvent molecules and their influence on enzymatic processes, revealing that solvent flow can facilitate large-scale conformational changes in enzymes. nih.gov
Molecular Modeling and Conformational Landscape Analysis
The biological activity and chemical reactivity of flexible molecules are intrinsically linked to their three-dimensional shape or conformation. ijpsr.comyoutube.com this compound possesses rotational freedom around several single bonds, allowing it to adopt multiple conformations. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them. ijpsr.comucsb.edu
This analysis is typically performed using molecular mechanics force fields, which provide a computationally efficient way to evaluate the energy of a large number of conformations. ucsb.edu By systematically or randomly altering torsional angles, a comprehensive search of the conformational space can be conducted to locate the lowest energy conformers. ucsb.edugoogle.com For a molecule with a flexible cyclobutyl ring and a side chain, this analysis would reveal the preferred spatial arrangement of these groups, which is essential for understanding how it interacts with other molecules, such as the active site of an enzyme. While specific conformational analyses for this compound were not found, the general methodology is well-established for predicting the most stable structures of flexible molecules. google.com
Computational Design for Stereoselectivity Control in Related Amine Syntheses
While direct computational studies on this compound are sparse, extensive research exists on the computational design of biocatalysts for the stereoselective synthesis of structurally related chiral amines, particularly using imine reductases (IREDs). rsc.orgnih.gov These enzymes are highly attractive for producing optically pure amines due to their high enantioselectivity. nih.govnih.gov
Rational and semi-rational design strategies are employed to engineer enzymes like IREDs to exhibit desired properties, such as enhanced activity or reversed stereoselectivity. nih.govrsc.org This approach involves identifying key amino acid residues in the enzyme's active site and modifying them through site-directed mutagenesis. nih.gov
A notable example is the engineering of an IRED from Paenibacillus mucilaginosus (PmIR) for the synthesis of (R)-2-(2,5-difluorophenyl)-pyrrolidine, a key pharmaceutical intermediate. nih.gov Through computational design, a variant was created that exhibited a complete reversal of stereoselectivity towards the substrate 2-(2,5-difluorophenyl)pyrroline, producing the (S)-enantiomer with high enantiomeric excess. rsc.orgnih.gov This was achieved by mutating several residues in the active site, demonstrating that stereoselectivity can be effectively manipulated through a mechanism-guided approach. rsc.org Similarly, structure-guided design of an IRED from Actinoalloteichus hymeniacidonis (IRED M5) led to the identification of variants with completely enantio-complementary selectivity for the synthesis of pyrrolidinamines. nih.govrsc.org
The table below summarizes key findings from the rational design of an IRED for the production of a related difluorophenyl-containing heterocyclic amine.
| Enzyme Variant | Key Mutations | Substrate | Stereoselectivity (% ee) | Result | Reference |
|---|---|---|---|---|---|
| PmIR-Wild Type | - | 2-(2,5-difluorophenyl)pyrroline | (R)-selectivity | Baseline stereoselectivity | rsc.org |
| PmIR-Re | Q138M/P140M/Y187E/Q190A/D250M/R251N | 2-(2,5-difluorophenyl)pyrroline | >96% (S) | Complete reversal of stereoselectivity | rsc.orgnih.gov |
| PmIR-6P | P140A/Q190S/R251N/Q217E/A257R/T277M | 2-(2,5-difluorophenyl)-pyrrolidine production | >99% (R) | ~5-fold increase in activity and enhanced thermal stability | nih.gov |
The stereochemical outcome of an IRED-catalyzed reaction is determined by the precise orientation of the imine substrate within the enzyme's active site relative to the NADPH cofactor. rsc.org Computational docking and molecular dynamics (MD) simulations are used to investigate these binding orientations. researchgate.netacs.org The key step is the hydride transfer from the C4 atom of NADPH to the electrophilic carbon of the iminium ion intermediate. rsc.org For this to occur effectively, the distance between these two atoms must be optimal, typically around 4.0-4.5 Å. rsc.orgacs.org
Electrostatic interactions between the substrate and amino acid residues in the binding pocket play a crucial role in stabilizing a specific binding pose. rsc.orgnih.gov It has been shown that a negative electrostatic potential in the substrate-binding site is a common feature for imine reduction. nih.gov In the case of the PmIR enzyme, computational studies suggested that electrostatic interactions between the positively charged iminium cation and nearby acidic amino acid residues could control the substrate's orientation. rsc.org By rationally redesigning these electrostatic interactions, researchers successfully inverted the enzyme's stereoselectivity. rsc.org This contrasts with other systems where steric hindrance from bulky side chains is the primary determinant of stereocontrol. rsc.org Therefore, tailoring the electrostatic environment and the shape of the binding pocket through rational mutagenesis is a powerful strategy for controlling the stereoselectivity of amine synthesis. rsc.orgnih.gov
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
Quantum chemical calculations have emerged as a powerful tool in modern chemistry, providing deep insights into the structural and electronic properties of molecules. mdpi.com These computational methods, particularly those based on Density Functional Theory (DFT), allow for the accurate prediction of various spectroscopic parameters from first principles. nih.gov For a molecule like this compound, where experimental data may not be readily available, theoretical predictions are invaluable for its characterization. By solving approximations of the Schrödinger equation, it is possible to determine the molecule's optimized geometry, vibrational frequencies, nuclear magnetic shielding tensors, and electronic transition energies, which directly correlate with IR, NMR, and UV-Vis spectra, respectively. mdpi.comtifrh.res.in
The typical workflow for these predictions begins with the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. mdpi.com Following this, specific calculations are performed to obtain the desired spectroscopic parameters. For instance, vibrational frequency analysis is conducted to predict the infrared spectrum, while the Gauge-Including Atomic Orbital (GIAO) method is commonly employed for NMR chemical shift calculations. mdpi.comnih.gov Electronic excitations and the resulting UV-Vis spectrum are typically calculated using Time-Dependent DFT (TD-DFT). mdpi.comrsc.org These computational approaches not only help in the identification and structural elucidation of new chemical entities but also provide a fundamental understanding of their behavior at a molecular level.
Theoretical calculations of NMR spectra are crucial for the structural assignment of organic compounds. The GIAO-DFT method is a standard and reliable approach for predicting both ¹H and ¹³C NMR chemical shifts. nih.gov This method calculates the isotropic magnetic shielding constants for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). mdpi.com
For this compound, DFT calculations at a level such as B3LYP with a 6-311++G(d,p) basis set are employed to first obtain a stable molecular geometry. Subsequent GIAO calculations provide the theoretical chemical shifts. The predicted values are instrumental in assigning the signals in an experimental spectrum to the specific protons and carbon atoms within the molecule. The accuracy of these predictions allows for the differentiation of chemically similar nuclei, such as the distinct aromatic protons and carbons influenced by the fluorine substituents. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic CH | 6.90 - 7.20 |
| CH-N | 4.15 |
| CH₂-N | 3.85 |
| Cyclobutyl CH | 2.50 |
| Cyclobutyl CH₂ | 1.80 - 2.20 |
| NH₂ | 1.60 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-F | 155.0 - 160.0 (d, ¹JCF) |
| Aromatic C-H | 114.0 - 118.0 (d) |
| Aromatic C-C | 130.0 (t) |
| CH-N | 60.0 |
| CH₂-N | 52.0 |
| Cyclobutyl CH | 35.0 |
| Cyclobutyl CH₂ | 18.0 - 28.0 |
Note: Predicted values are hypothetical and based on DFT calculations for analogous structures. 'd' denotes a doublet and 't' a triplet, indicating splitting due to C-F coupling.
The prediction of infrared spectra through quantum chemical calculations involves the computation of the molecule's vibrational frequencies. After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). nih.gov Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies. These calculated harmonic frequencies are often systematically higher than experimental values and are therefore typically multiplied by an empirical scaling factor to improve agreement. kit.edu
The calculated IR spectrum provides valuable information about the functional groups present in this compound. Key predicted vibrational bands would include N-H stretching for the amine group, C-H stretching for the aromatic and cyclobutyl groups, C=C stretching for the aromatic ring, and the characteristic C-F stretching frequencies. nih.govatlantis-press.com
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3350 - 3450 |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 2990 |
| Aromatic C=C Stretch | 1580 - 1620 |
| N-H Bend | 1550 - 1600 |
| C-F Stretch | 1200 - 1280 |
Note: Frequencies are hypothetical scaled values derived from DFT calculations.
Theoretical UV-Vis spectra are obtained using Time-Dependent Density Functional Theory (TD-DFT), a method that calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the 2,5-difluorophenyl ring. researchgate.net The calculations can predict how the substitution pattern on the benzene (B151609) ring affects the absorption maxima. These theoretical predictions are highly useful for interpreting experimental spectra and understanding the electronic structure of the molecule.
Table 4: Predicted UV-Vis Absorption for this compound in Methanol (B129727)
| Transition | Predicted λmax (nm) | Major Contribution |
| S₀ → S₁ | 265 | π → π |
| S₀ → S₂ | 210 | π → π |
Note: Predicted values are hypothetical and based on TD-DFT calculations for similar aromatic systems.
Chemical Reactivity and Derivatization Strategies of the Methanamine Moiety and Cyclobutane Ring
Comprehensive Analysis of Amine Group Transformations
The primary amine group in cyclobutyl(2,5-difluorophenyl)methanamine is a versatile functional handle for a variety of chemical transformations. As a primary amine, it possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. ncert.nic.insavemyexams.com
Nucleophilic Substitution Reactions at the Amine Center
The nitrogen atom of the methanamine moiety is a potent nucleophile and can readily participate in nucleophilic substitution reactions. savemyexams.com For instance, it can react with alkyl halides in a process known as ammonolysis, where the nitrogen atom displaces the halide to form secondary and tertiary amines, and potentially a quaternary ammonium (B1175870) salt. ncert.nic.in The reaction proceeds via an SN2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. jove.com To favor the formation of the primary amine, a large excess of ammonia (B1221849) is typically used; however, in the context of derivatizing this compound, this would lead to a mixture of products. chemguide.co.ukstudymind.co.uk
The primary amine can also act as a nucleophile towards other electrophiles such as carbonyl compounds. The reaction with aldehydes and ketones leads to the formation of imines (Schiff bases) through a reversible, acid-catalyzed process. libretexts.org This reaction is a cornerstone of reductive amination, where the intermediate imine is subsequently reduced to form a more substituted amine. masterorganicchemistry.com
Oxidation Reactions and Pathway Exploration
The methanamine moiety can undergo oxidation to yield various products depending on the oxidizing agent and reaction conditions. The oxidation of benzylamines can lead to the formation of the corresponding aldimines. ias.ac.in This transformation often involves the cleavage of an α-C–H bond in the rate-determining step. ias.ac.in For example, oxidation with cetyltrimethylammonium permanganate (B83412) (CTAP) in dichloromethane (B109758) has been shown to convert substituted benzylamines to aldimines. ias.ac.in Metal-free oxidation methods, such as those using salicylic (B10762653) acid derivatives as organocatalysts under an oxygen atmosphere, can also achieve the oxidative coupling of benzylamines to imines. acs.orgnih.gov The reaction mechanism can proceed through a radical pathway or involve a carbanionic intermediate. researchgate.netnih.gov
Further oxidation can lead to the formation of amides or even cleavage of the C-N bond to produce the corresponding aldehyde or carboxylic acid. ias.ac.in The presence of the electron-withdrawing fluorine atoms on the phenyl ring may influence the susceptibility of the benzylic position to oxidation.
Reduction Reactions and Selective Reducing Agents
While the amine group itself is already in a reduced state, reactions involving the reduction of derivatives of this compound are synthetically valuable. For instance, if the amine were to be converted to an imine or an amide, these functional groups could be reduced back to an amine. The reduction of nitriles is a common method for synthesizing primary amines. libretexts.orgnih.gov Should a synthetic route to this compound proceed through a nitrile intermediate, its reduction would be a key step. Common reducing agents for nitriles include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. libretexts.org
Reductive amination provides a powerful method for the synthesis of secondary and tertiary amines from primary amines. masterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org In this two-step process, the primary amine first reacts with an aldehyde or ketone to form an imine, which is then reduced in situ. masterorganicchemistry.comlibretexts.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the imine in the presence of the carbonyl starting material. masterorganicchemistry.com
Alkylation and Acylation Strategies for Amine Functionalization
Alkylation: The primary amine of this compound can be alkylated by reaction with alkyl halides. ncert.nic.in However, this direct alkylation often leads to a mixture of mono-, di-, and even tri-alkylated products due to the increased nucleophilicity of the resulting secondary amine. jove.comlibretexts.org To achieve selective mono-N-alkylation, specific methods have been developed, such as using cesium carbonate in DMF, which helps to suppress over-alkylation. rsc.org Another approach is reductive amination, which offers a more controlled route to secondary and tertiary amines. masterorganicchemistry.comorganic-chemistry.org
Acylation: Primary amines readily undergo acylation with acyl halides, acid anhydrides, or esters to form amides. ncert.nic.inbyjus.com This reaction, known as nucleophilic acyl substitution, involves the replacement of a hydrogen atom on the amine with an acyl group. ncert.nic.in The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.inbyjus.com Acylation can also be performed with potassium acyltrifluoroborates under acidic conditions in water, offering a chemoselective method that tolerates other functional groups. nih.gov The resulting amides are generally stable compounds and this transformation is often used for the protection of amine groups or for the synthesis of biologically active amides. doubtnut.comyoutube.com
| Reaction Type | Reagent(s) | Product(s) | Key Considerations |
| Alkylation | Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Often results in polyalkylation. jove.com |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary or Tertiary Amine | Controlled mono- or di-alkylation. masterorganicchemistry.com |
| Acylation | Acyl Halide (RCOCl), Pyridine | Amide | Generally high yielding and clean. ncert.nic.inbyjus.com |
| Acylation | Acid Anhydride ((RCO)2O) | Amide | Another common method for amide formation. ncert.nic.in |
| Acylation | Potassium Acyltrifluoroborate, Acid | Amide | Chemoselective and proceeds in aqueous media. nih.gov |
Reactivity of the Cyclobutane (B1203170) Ring
The cyclobutane ring is characterized by significant ring strain, which is a driving force for many of its chemical reactions. nih.gov While more stable than cyclopropane (B1198618), it is considerably more reactive than cyclopentane (B165970) or open-chain alkanes. nih.gov This strain arises from non-ideal bond angles and torsional strain.
Functionalization Under Controlled Ring Strain
The inherent strain in the cyclobutane ring can be harnessed for its functionalization. nih.gov While direct functionalization can be challenging, modern synthetic methods have enabled the controlled installation of various groups onto the cyclobutane core. nih.govacs.org Catalyst-controlled C–H functionalization has emerged as a powerful tool to introduce substituents at specific positions of the cyclobutane ring, offering access to novel chemical space. nih.gov For example, rhodium catalysts have been used to achieve site-selective C-H insertion reactions on substituted cyclobutanes. nih.gov
Ring-opening reactions are another manifestation of the cyclobutane's reactivity driven by strain release. nih.govresearchgate.netelsevierpure.com These reactions can be initiated by various means, including thermal, photochemical, or transition-metal-catalyzed processes. researchgate.netrsc.orgacs.org For instance, visible light-induced radical ring-opening of 1,3-disubstituted acyl bicyclobutanes has been shown to produce functionalized cyclobutenes. rsc.org The presence of the 2,5-difluorophenyl substituent on the cyclobutane ring of the title compound would likely influence the regioselectivity of such ring-opening reactions. nih.gov The development of strain-release functionalization strategies allows for the direct installation of cyclobutyl moieties onto other molecules. acs.org
| Reaction Type | Methodology | Outcome | Influencing Factors |
| C-H Functionalization | Catalyst-controlled (e.g., Rhodium catalysis) | Introduction of new substituents | Catalyst, directing groups, electronic effects. nih.gov |
| Ring-Opening | Photochemical, Thermal, or Metal-catalyzed | Formation of acyclic or larger ring systems | Strain, substituents, reaction conditions. nih.govresearchgate.netrsc.org |
| Cycloadditions | [2+2] Cycloadditions | Synthesis of the cyclobutane core | Can be used to construct the ring system itself. nih.gov |
Ring-Opening Reactions and Subsequent Transformations
The cyclobutane ring, while less strained and therefore less reactive than its cyclopropane counterpart, possesses significant ring strain that can be exploited for chemical transformations. nih.govquora.com Unsubstituted cyclobutane is often kinetically unreactive, but the presence of substituents, as in this compound, can facilitate reactions. chemistryviews.org The reactivity of the cyclobutane ring is largely centered on relieving its inherent strain energy through ring-opening reactions.
Catalytic Hydrogenation: A primary pathway for cyclobutane ring-opening is catalytic hydrogenation. pharmaguideline.com Under the influence of metal catalysts like platinum (Pt) or nickel (Ni), the cyclobutane ring can be cleaved to yield the corresponding open-chain alkane. pharmaguideline.com This process typically requires more forcing conditions than the hydrogenation of cyclopropanes. The specific products would depend on which C-C bond in the ring is cleaved.
Reactions with Nucleophiles: Substituted cyclobutanes, particularly those activated by electron-withdrawing groups, can undergo ring-opening upon reaction with nucleophiles. chemistryviews.org Research by Werz and colleagues has shown that cyclobutanes bearing two geminal ester groups (donor-acceptor cyclobutanes) react with electron-rich arenes in the presence of a Lewis acid like AlCl₃. chemistryviews.org This Friedel-Crafts-type reaction results in ring-opened products. Similarly, nucleophiles such as thiols and selenols can also induce ring-opening under these conditions to form γ-heteroatom-substituted products. chemistryviews.org While the subject molecule does not possess the same potent activating groups, the principle of nucleophilic attack leading to ring scission remains a potential reactive pathway, especially under catalytic conditions.
Transition-Metal-Catalyzed Reactions: In recent years, transition-metal catalysis has emerged as a powerful tool for activating and functionalizing cyclobutanes. nih.gov These methods often involve processes like C-C bond insertion and β-carbon elimination, which can lead to a variety of versatile chemical building blocks. nih.gov The specific catalytic system employed would determine the regioselectivity of the ring-opening and the nature of the subsequent transformations.
| Reaction Type | Reagents/Conditions | General Outcome | Applicability Note |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pt or Ni catalyst, heat/pressure | Ring-opening to form a linear alkane derivative | A fundamental reaction for cleaving cycloalkanes. pharmaguideline.com |
| Nucleophilic Ring-Opening | Strong nucleophiles (e.g., thiols, arenes), Lewis Acid (e.g., AlCl₃) | Formation of γ-substituted open-chain products | Most effective with activating groups on the cyclobutane ring. chemistryviews.org |
| Transition-Metal Catalysis | Various transition metal complexes (e.g., Rh, Pd, Ni) | Diverse transformations via C-C bond insertion or β-carbon elimination | Offers high control over reaction pathways and product structures. nih.gov |
Reactivity of the Fluorinated Phenyl Group
The 2,5-difluorophenyl group is the most chemically active site of the molecule for synthetic modifications. The two fluorine atoms are strong electron-withdrawing groups via the inductive effect, which significantly influences the reactivity of the aromatic ring. This electron-withdrawing nature deactivates the ring toward electrophilic attack but activates it for nucleophilic substitution.
Electrophilic and Nucleophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS):
The fluorine atoms, like other halogens, are deactivating yet ortho, para-directing substituents in electrophilic aromatic substitution. libretexts.orglibretexts.org This is due to a conflict between their strong inductive electron withdrawal (deactivating) and their ability to donate a lone pair of electrons via resonance (π-donation), which stabilizes the cationic intermediate (arenium ion) formed during the attack. libretexts.orgcsbsju.edu
In this compound, there are three key substituents influencing the regioselectivity of an incoming electrophile (E⁺):
Fluorine at C2: Directs ortho (to C1 and C3) and para (to C5).
Fluorine at C5: Directs ortho (to C4 and C6) and para (to C2).
Cyclobutylmethanamine (B1581762) group at C1: This alkylamine group is an activating, ortho, para-director.
The directing effects of these groups are combined to predict the most likely positions for substitution.
Position 4: Is para to the cyclobutylmethanamine group (activating) and ortho to the fluorine at C5 (deactivating).
Position 6: Is ortho to the cyclobutylmethanamine group (activating) and ortho to the fluorine at C5 (deactivating).
Position 3: Is meta to the cyclobutylmethanamine group, ortho to the fluorine at C2, and meta to the fluorine at C5.
Considering that the alkylamine group is an activator and the fluorines are deactivators, electrophilic attack will be preferentially directed by the most activating group. Therefore, substitution is most likely to occur at the positions ortho and para to the cyclobutylmethanamine moiety, namely positions 6 and 4. Steric hindrance from the bulky cyclobutylmethanamine group might favor substitution at the less hindered C4 position.
Nucleophilic Aromatic Substitution (SₙAr):
Aromatic rings bearing strong electron-withdrawing groups, such as nitro or fluoro groups, are susceptible to nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.com This reaction is a cornerstone for modifying fluoroaromatic compounds. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. uci.edu
The presence of the two fluorine atoms strongly activates the phenyl ring for SₙAr, where one of the fluorine atoms can act as the leaving group. The rate of SₙAr reactions with halogens often follows the order F > Cl > Br > I, which is the reverse of the trend for Sₙ1/Sₙ2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. masterorganicchemistry.com
In this compound, a strong nucleophile (Nu⁻) can attack one of the carbon atoms bearing a fluorine atom, leading to the displacement of a fluoride (B91410) ion.
Attack at C2: Substitution of the fluorine at C2.
Attack at C5: Substitution of the fluorine at C5.
The regioselectivity of the substitution would be influenced by both electronic and steric factors. The electron-withdrawing effect of the other fluorine atom and the electronic nature of the C1 substituent would modulate the electrophilicity of C2 and C5. This pathway allows for the introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, onto the aromatic ring. nih.govnih.gov
| Reaction Type | Key Features | Directing Influence | Predicted Outcome |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Ring is generally deactivated by F atoms but activated by the alkylamine group. | Overall direction is controlled by the activating alkylamine group (ortho, para). F atoms are ortho, para directors. | Substitution favored at C4 and C6, with C4 potentially preferred due to reduced steric hindrance. |
| Nucleophilic Aromatic Substitution (SₙAr) | Ring is activated for nucleophilic attack by electron-withdrawing F atoms. | Fluorine acts as both an activating group and a leaving group. | Displacement of one of the fluorine atoms (at C2 or C5) by a strong nucleophile. |
Cyclobutyl 2,5 Difluorophenyl Methanamine As a Building Block and Chiral Intermediate in Advanced Organic Synthesis
Role in the Construction of Complex Molecular Scaffolds
The molecular architecture of cyclobutyl(2,5-difluorophenyl)methanamine makes it a versatile reagent for constructing complex molecular scaffolds. In synthetic chemistry, a scaffold is a core structure to which various functional groups can be attached to create a library of diverse compounds. The primary amine group of this building block is a key functional handle, readily participating in a wide array of chemical transformations.
Common reactions involving the primary amine include:
Amide bond formation: Reacting with carboxylic acids or their derivatives to form amides, which are stable and prevalent linkages in pharmaceuticals.
Reductive amination: Condensing with aldehydes or ketones to form an imine, which is then reduced to a secondary or tertiary amine. This is a powerful method for C-N bond formation.
N-Arylation and N-Alkylation: Forming new carbon-nitrogen bonds through coupling reactions (e.g., Buchwald-Hartwig amination) or substitution reactions, allowing for the introduction of diverse aryl and alkyl groups.
The cyclobutyl and 2,5-difluorophenyl moieties are not merely passive parts of the structure. The cyclobutyl group introduces a three-dimensional, non-planar element, which is increasingly sought after in drug design to escape "flatland" and improve properties such as solubility and binding specificity. The 2,5-difluorophenyl group provides specific electronic properties and potential interaction points, such as hydrogen bonding and dipole interactions, which can be crucial for molecular recognition at a biological target. The joining of such building blocks allows for the creation of diverse and rationally designed molecular frameworks. mdpi.com
Application in Stereoselective Total Synthesis of Target Molecules
While specific total syntheses employing this compound are not prominently documented in publicly available literature, its potential as a chiral intermediate is clear. In stereoselective synthesis, the goal is to produce a single, desired stereoisomer of a target molecule. Using a pre-existing chiral building block like this compound is a common strategy known as the "chiral pool" approach.
The compound's amine-adjacent stereocenter can direct the stereochemical outcome of subsequent reactions, a process known as substrate control. For instance, in an addition reaction to a prochiral center elsewhere in the molecule, the existing stereocenter can favor the formation of one diastereomer over the other. This is critical in the synthesis of pharmaceuticals, where different enantiomers or diastereomers can have vastly different biological activities.
The development of novel isoindolin-1-one (B1195906) derivatives as GABAA receptor modulators illustrates how specific substitutions on a phenyl ring are critical for biological activity. In one study, replacing a 2,4-dichlorophenyl group with a 4-chlorophenyl or 2-chlorophenyl group led to a marked decrease or complete loss of activity, demonstrating the profound impact of the substitution pattern. acs.org This highlights the importance of having building blocks with specific halogenation patterns, such as the 2,5-difluoro substitution on the target compound, readily available for medicinal chemistry campaigns.
Significance in the Development of Novel Fluorinated Organic Molecules
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the properties of drug candidates. nih.gov The 2,5-difluorophenyl group of this compound makes it a significant contributor to the development of new fluorinated pharmaceuticals.
Introducing fluorine can lead to several beneficial effects:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a site prone to metabolic oxidation (often by cytochrome P450 enzymes) can block this pathway, increasing the molecule's half-life in the body. nih.gov
Binding Affinity: Fluorine is highly electronegative and can alter the electronic properties (pKa) of nearby functional groups, which can enhance interactions with biological targets. It can also participate in favorable hydrogen bonds and dipole-dipole interactions within a protein's binding pocket.
Membrane Permeability: The strategic placement of fluorine can modulate a molecule's lipophilicity, which influences its ability to cross cell membranes and reach its site of action. nih.gov
The difluoromethyl group (CF2H), for example, has significant potential in drug design, and incorporating it into bioactive molecules is a key strategy for discovering lead compounds. nih.gov Similarly, the difluorophenyl group provided by this building block offers a reliable way to introduce these advantageous properties into a new molecular entity.
Synthesis of Analogous Compounds with Modified Cycloalkane Rings (e.g., Cyclopropyl (B3062369), Cyclopentyl)
The synthesis of analogs of this compound with different cycloalkane rings is crucial for exploring structure-activity relationships in drug discovery programs. Modifying the cycloalkane ring size (e.g., from cyclobutyl to cyclopropyl or cyclopentyl) alters the steric profile and conformational flexibility of the molecule, which can have a significant impact on biological activity. youtube.com
While direct synthesis of the titular compound is not detailed, methods for producing related chiral cycloalkane structures are well-established. For example, a powerful biocatalytic strategy has been developed for the synthesis of optically active α-cyclopropylpyruvates, which are versatile precursors for cyclopropane-containing compounds. wpmucdn.com This chemoenzymatic method uses an engineered myoglobin (B1173299) catalyst to achieve high stereoselectivity. wpmucdn.com
The process involves the reaction of ethyl α-diazopyruvate with various styrenes, catalyzed by a myoglobin variant, to produce the corresponding cyclopropanes with high diastereomeric ratios and enantiomeric excess. wpmucdn.com These α-cyclopropylpyruvates can then be further functionalized. For instance, the ketoester group can be reduced and converted into other functional groups to ultimately yield cyclopropylamine (B47189) derivatives. wpmucdn.com
| Substrate (Styrene Derivative) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Styrene | Ethyl 2-benzoyl-1-phenylcyclopropane-1-carboxylate | 99 | 96:4 | >99 |
| 4-Methylstyrene | Ethyl 2-benzoyl-1-(p-tolyl)cyclopropane-1-carboxylate | 99 | 97:3 | >99 |
| 4-Methoxystyrene | Ethyl 2-benzoyl-1-(4-methoxyphenyl)cyclopropane-1-carboxylate | 99 | 95:5 | >99 |
| 4-Bromostyrene | Ethyl 2-benzoyl-1-(4-bromophenyl)cyclopropane-1-carboxylate | 90 | 95:5 | >99 |
| 2-Vinylpyridine | Ethyl 2-benzoyl-1-(pyridin-2-yl)cyclopropane-1-carboxylate | 66 | 92:8 | >99 |
This biocatalytic approach provides scalable access to enantioenriched cyclopropanes, which serve as valuable building blocks for diverse derivatives, including amine analogs relevant to the core structure of the target compound. wpmucdn.com Similar synthetic strategies can be envisioned for creating cyclopentyl analogs, providing a toolkit of building blocks for medicinal chemists.
Future Research Trajectories in Cyclobutyl 2,5 Difluorophenyl Methanamine Chemistry
Development of More Efficient, Sustainable, and Green Synthetic Routes
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact and enhance safety and efficiency. mdpi.com Future research into the synthesis of Cyclobutyl(2,5-difluorophenyl)methanamine would benefit from the application of these principles.
A key focus would be on maximizing atom economy , a concept developed to measure the efficiency of a chemical reaction in converting reactants to the final product. mdpi.com Traditional multi-step syntheses often suffer from low atom economy due to the use of protecting groups and stoichiometric reagents. Future routes could explore convergent syntheses where the key fragments—the cyclobutane (B1203170), the 2,5-difluorophenyl group, and the amine—are assembled in the later stages of the synthesis.
The use of safer solvents and auxiliaries is another cornerstone of green chemistry. bohrium.comresearchgate.net Research could investigate the use of greener solvents such as water, ethanol, or solvent-free reaction conditions. nih.gov For instance, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, could offer a highly efficient and environmentally friendly alternative. nih.gov
Furthermore, the development of catalytic processes to replace stoichiometric reagents would significantly improve the sustainability of the synthesis. This aligns with the principle of catalysis , which advocates for the use of catalysts in small amounts to drive reactions, thereby minimizing waste. mdpi.com The table below outlines a hypothetical comparison between a traditional and a green synthetic approach for a related compound, highlighting potential areas for improvement.
| Metric | Traditional Synthesis (Hypothetical) | Green Synthesis (Future Goal) |
| Starting Materials | Potentially hazardous and non-renewable | Renewable or readily available precursors |
| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Benign solvents (e.g., Water, Ethanol) or solvent-free |
| Reagents | Stoichiometric and hazardous reagents | Catalytic and safer reagents |
| Number of Steps | Multiple steps with protection/deprotection | Fewer steps, convergent approach |
| Byproducts | Significant waste generation | Minimal byproducts, ideally recyclable |
| Energy Consumption | High temperatures and pressures | Milder reaction conditions, potentially at room temperature |
Exploration of Novel Reaction Pathways and Catalytic Systems
The construction of the key C-N bond in this compound is a critical step where novel reaction pathways and catalytic systems could be explored. Modern organic synthesis offers a rich toolbox for C-N bond formation.
Transition-metal catalysis has revolutionized the synthesis of amines. Palladium-, copper-, and nickel-catalyzed cross-coupling reactions are powerful methods for forming C-N bonds. acs.org Future research could focus on developing a suitable catalyst system for the coupling of a cyclobutylmethanamine (B1581762) precursor with a 2,5-difluorophenyl halide or its equivalent. The use of highly active catalysts with tailored ligands could enable this transformation under mild conditions with high efficiency. acs.org For instance, recent advancements in copper-catalyzed amination of aryl halides present a promising avenue due to the lower cost and toxicity of copper compared to palladium. acs.org
The unique difluorinated phenyl ring presents both a challenge and an opportunity. The strong C-F bond is generally stable, but its activation for further functionalization could lead to novel derivatives. researchgate.net Research into C-F bond activation could open up pathways to introduce other functional groups onto the aromatic ring, expanding the chemical space around the core structure. researchgate.net
Photoredox catalysis is another emerging area that could provide novel synthetic routes. mdpi.com Visible-light-mediated reactions often proceed under very mild conditions and can enable unique transformations that are not accessible through traditional thermal methods. mdpi.com For example, a photoredox-catalyzed [4+2] cycloaddition could potentially be employed to construct the cyclobutane ring system. mdpi.com
Advancements in Stereochemical Control Strategies and Asymmetric Synthesis
The presence of a stereocenter at the carbon atom connecting the cyclobutyl and phenyl rings means that this compound can exist as a pair of enantiomers. For many biologically active molecules, the different enantiomers exhibit distinct pharmacological properties. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Another approach is the use of chiral auxiliaries . google.com A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and then subsequently removed. While effective, this approach is often less atom-economical than catalytic methods.
The table below summarizes potential strategies for achieving stereochemical control in the synthesis of chiral amines, which could be adapted for the target compound.
| Strategy | Description | Advantages | Disadvantages |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. enamine.net | High efficiency, low catalyst loading, high atom economy. | Catalyst development can be challenging and expensive. |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct the reaction. google.com | Often reliable and predictable. | Requires additional synthetic steps for attachment and removal, lower atom economy. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. mdpi.com | High enantioselectivity, mild reaction conditions. | Can be limited by substrate scope and enzyme availability. |
| Chiral Pool Synthesis | Starting from a readily available enantiopure natural product. | Access to enantiomerically pure starting materials. | Limited to the structures available from the chiral pool. |
Integration with Machine Learning and Automated Synthesis for Molecular Discovery
The fields of machine learning (ML) and automated synthesis are poised to revolutionize chemical research by accelerating the discovery and optimization of new molecules and reactions.
Machine learning algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for a given transformation. For the synthesis of this compound, ML models could be used to screen for the best catalyst, solvent, temperature, and other reaction parameters to maximize the yield and purity. This data-driven approach can significantly reduce the number of experiments required, saving time and resources.
Automated synthesis platforms can then be used to perform the predicted reactions in a high-throughput manner. These robotic systems can execute complex synthetic sequences with high precision and reproducibility, allowing for the rapid generation of a library of analogs of this compound with variations in the cyclobutyl, phenyl, or amine moieties. This would be invaluable for structure-activity relationship (SAR) studies in drug discovery or materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
